molecular formula C6H10O7 B1263856 3-dehydro-D-gluconic acid

3-dehydro-D-gluconic acid

Cat. No.: B1263856
M. Wt: 194.14 g/mol
InChI Key: WTAHRPBPWHCMHW-PAKKCRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-dehydro-D-gluconic acid is a ketoaldonic acid that is D-gluconic acid in which the hydroxy group at position 3 has been oxidised to the corresponding ketone. It is a keto-D-gluconic acid, a 3-oxo monocarboxylic acid and a hydroxy monocarboxylic acid. It derives from a D-gluconic acid. It is a conjugate acid of a 3-dehydro-D-gluconate.

Scientific Research Applications

Microbial Production and Properties

3-Dehydro-D-gluconic acid, a derivative of gluconic acid, is involved in various applications due to its properties. Gluconic acid is produced through microbial processes, predominantly using the fungus Aspergillus niger and bacteria like Gluconobacter. It's a mild organic acid derived from glucose, and its production is facilitated by enzymes such as glucose oxidase and glucose dehydrogenase (Ramachandran et al., 2006).

Industrial Uses

In the industrial sector, gluconic acid and its derivatives are used in food, pharmaceutical, and construction industries. The annual worldwide production of gluconic acid was approximately 90,000 tons in 2009, highlighting its significant industrial relevance (Kirimura et al., 2011).

Biotechnological Applications

The biotechnological production of gluconic acid is important in the food, feed, beverage, textile, pharmaceutical, and construction industries. Aspergillus niger is commonly used for this purpose, with a high product yield. However, high production costs limit its application. Advances in biotechnology may lead to more cost-effective production methods (Singh & Kumar, 2007).

Catalytic Properties and Optimization

The method of converting glucose into gluconic acid in the presence of solid catalysts is a promising approach. The development of catalysts like Pd-Bi/Al2O3 has been explored for this reaction, aiming to optimize the process for industrial applications (Sandu et al., 2020).

Enhancement of Production Methods

Overexpression of genes like ga2dh in Gluconobacter oxydans has been studied to improve the productivity of 2-keto-D-gluconic acid, a derivative of gluconic acid. This approach aims to overcome limitations like substrate/product inhibition and byproduct formation in traditional microbial fermentation processes (Li et al., 2016).

Sustainable and Recyclable Uses in Organic Reactions

Gluconic acid aqueous solution (GAAS) has been used as a sustainable and recyclable medium for various organic reactions, like the Michael addition and Friedel–Crafts alkylation. This represents an eco-friendly alternative for solvent use in organic chemistry (Zhou et al., 2011).

Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,4R,5R)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3-,5-/m1/s1

InChI Key

WTAHRPBPWHCMHW-PAKKCRSFSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)[C@H](C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)C(C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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